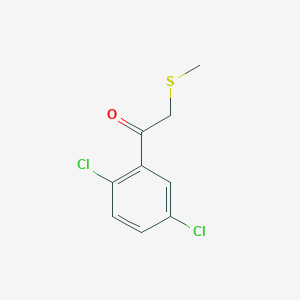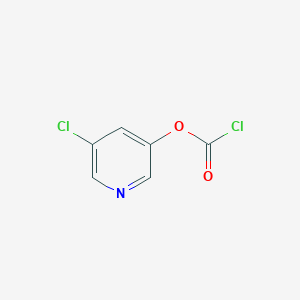
5-Chloropyridin-3-YL chloroformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloropyridin-3-YL chloroformate: is an organic compound with the molecular formula C6H3Cl2NO2 . It is a derivative of pyridine, where the chloroformate group is attached to the 3-position of the pyridine ring, and a chlorine atom is attached to the 5-position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridin-3-YL chloroformate typically involves the reaction of 5-chloropyridine-3-carboxylic acid with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester. The general reaction scheme is as follows:
5-Chloropyridine-3-carboxylic acid+Phosgene→5-Chloropyridin-3-YL chloroformate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
5-Chloropyridin-3-YL chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chloropyridine-3-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 5-chloropyridin-3-yl methanol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 5-Chloropyridine-3-carboxylic acid and hydrochloric acid.
Reduction: 5-Chloropyridin-3-yl methanol.
科学的研究の応用
5-Chloropyridin-3-YL chloroformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is also employed in the preparation of various heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of enzyme inhibitors and receptor antagonists.
Medicine: In medicinal chemistry, this compound is used to develop new drugs with potential therapeutic applications. It is involved in the synthesis of compounds that target specific enzymes and receptors.
作用機序
The mechanism of action of 5-Chloropyridin-3-YL chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form various derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .
類似化合物との比較
Similar Compounds
5-Chloropyridine-3-boronic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
5-Chloropyridine-3-carboxylic acid: A precursor in the synthesis of 5-Chloropyridin-3-YL chloroformate and other derivatives.
5-Chloropyridin-3-yl methanol: Formed by the reduction of this compound and used in organic synthesis.
Uniqueness
This compound is unique due to its chloroformate functional group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C6H3Cl2NO2 |
|---|---|
分子量 |
192.00 g/mol |
IUPAC名 |
(5-chloropyridin-3-yl) carbonochloridate |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-5(3-9-2-4)11-6(8)10/h1-3H |
InChIキー |
BYPYXXULACETKX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Cl)OC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





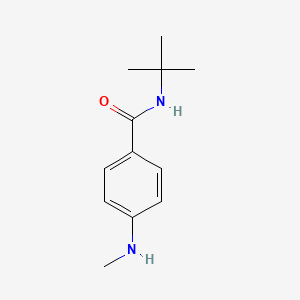


![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13217812.png)
![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)

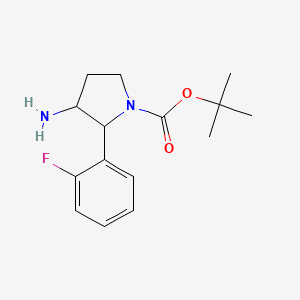

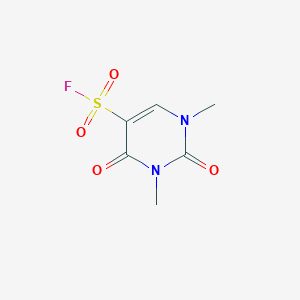
![4-[2-(tert-Butylsulfanyl)ethyl]piperidine](/img/structure/B13217828.png)
